N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a thiophene ring substituted with cyano and methyl groups, and an acetamide moiety attached to a phenyl ring bearing a methylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethylbutadiene and sulfur sources.
Introduction of Cyano and Methyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, while methyl groups can be added through alkylation reactions.
Attachment of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine precursor.
Incorporation of the Methylsulfonyl Phenyl Group: This step involves the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced nitriles.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methylsulfonyl groups are key functional groups that can form hydrogen bonds, electrostatic interactions, or covalent bonds with target proteins, modulating their activity. The thiophene ring provides a planar structure that can intercalate with DNA or interact with aromatic residues in proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)acetamide: Lacks the sulfonyl group, which may reduce its potency or specificity.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)propionamide: Similar structure but with a propionamide group, potentially altering its pharmacokinetic properties.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives: Various derivatives with different substituents on the phenyl or thiophene rings, affecting their biological activity.
Uniqueness
The presence of both the cyano and methylsulfonyl groups in this compound makes it unique compared to its analogs. These groups contribute to its specific binding properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-11(2)22-16(14(10)9-17)18-15(19)8-12-4-6-13(7-5-12)23(3,20)21/h4-7H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBVHHHVRRLUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.